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molecular formula C11H15BrN2O4 B8523955 3-Pyridinemethanaminium, 5,6-dicarboxy-N,N,N-trimethyl-, bromide CAS No. 189952-62-3

3-Pyridinemethanaminium, 5,6-dicarboxy-N,N,N-trimethyl-, bromide

Cat. No. B8523955
M. Wt: 319.15 g/mol
InChI Key: RQCOFILZZCGCOQ-UHFFFAOYSA-N
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Patent
US09096570B2

Procedure details

A mixture of 25% sodium methoxide in methanol (270 g, 1.25 mol) and [(5,6-dicarboxy-3-pyridyl)-methyl]trimethylammonium bromide, dimethyl ester (Ia) (347 g, 1.00 mol) in methanol (650 ml) is heated at reflux for 1 hour under nitrogen. Water (1 l) and sodium hydroxide (80.0 g, 2.0 mol) are added and the reaction mixture is distilled until the pot is 100-105° C. The reaction mixture is cooled to room temperature, treated with sulfuric acid to adjust the pH to a value from 1.5 to 2 and filtered to obtain a solid. The solid is washed with water and dried in a vacuum oven to obtain the title product as a white solid (mp 161-162° C.) which is greater than 99% pure by HPLC analysis.
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
dimethyl ester
Quantity
347 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
650 mL
Type
solvent
Reaction Step One
Quantity
270 g
Type
solvent
Reaction Step One
Name
Quantity
1 L
Type
reactant
Reaction Step Two
Quantity
80 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O-:2].[Na+].O.[OH-].[Na+].[Br-].[C:8]([C:11]1[CH:12]=[C:13]([CH2:20][N+](C)(C)C)[CH:14]=[N:15][C:16]=1[C:17]([OH:19])=[O:18])([OH:10])=[O:9]>CO>[CH3:1][O:2][CH2:20][C:13]1[CH:12]=[C:11]([C:8]([OH:10])=[O:9])[C:16]([C:17]([OH:19])=[O:18])=[N:15][CH:14]=1 |f:0.1,3.4,5.6|

Inputs

Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
dimethyl ester
Quantity
347 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Br-].C(=O)(O)C=1C=C(C=NC1C(=O)O)C[N+](C)(C)C
Name
Quantity
650 mL
Type
solvent
Smiles
CO
Name
Quantity
270 g
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1 L
Type
reactant
Smiles
O
Name
Quantity
80 g
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 hour under nitrogen
Duration
1 h
DISTILLATION
Type
DISTILLATION
Details
the reaction mixture is distilled until the
CUSTOM
Type
CUSTOM
Details
pot is 100-105° C
ADDITION
Type
ADDITION
Details
treated with sulfuric acid
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to obtain a solid
WASH
Type
WASH
Details
The solid is washed with water
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven

Outcomes

Product
Name
Type
product
Smiles
COCC=1C=C(C(=NC1)C(=O)O)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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